Boc-N-Me-Phe-OH

Catalog No.
S1768779
CAS No.
37553-65-4
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Phe-OH

CAS Number

37553-65-4

Product Name

Boc-N-Me-Phe-OH

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1

InChI Key

AJGJINVEYVTDNH-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O

Synonyms

Boc-N-Me-Phe-OH;37553-65-4;Boc-N-methyl-L-phenylalanine;Boc-Mephe-Oh;Boc-L-MePhe-OH;SBB064203;AmbotzBAA1113;PubChem12252;AC1Q3VRD;SCHEMBL65502;15551_ALDRICH;Boc-N-a-methyl-L-Phenylalanine;15551_FLUKA;CTK2A6497;AJGJINVEYVTDNH-LBPRGKRZSA-N;MolPort-001-793-456;ZINC2391122;ANW-42415;CB-642;t-butoxycarbonyl-N-methylphenylalanine;AKOS015836711;AKOS015889958;AJ-35718;AK-46141;AM808155

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O

Primary Application: Peptide Synthesis

The primary application of Boc-N-Me-Phe-OH, also known as N-Methyl-L-phenylalanine tert-Butyl Ester, lies in the field of peptide synthesis. It is a building block, specifically an amino acid derivative, used in the construction of peptides and proteins through a process called solid-phase peptide synthesis (SPPS) []. SPPS is a widely employed technique for the efficient and controlled assembly of peptides in a laboratory setting.

Boc-N-Me-Phe-OH incorporates several key features that make it suitable for SPPS:

  • N-terminal protecting group: The tert-Butyl (Boc) group protects the N-terminus (free amino group) of the phenylalanine residue, preventing unwanted side reactions during peptide chain elongation [].
  • C-terminal activated group: The carboxyl group (C-terminus) of the molecule is activated through its ester linkage, allowing for efficient coupling with the next amino acid in the peptide sequence [].
  • N-methylation: The presence of a methyl group on the nitrogen atom adjacent to the alpha carbon (N-methylation) introduces a unique structural modification to the resulting peptide. This modification can influence various properties of the peptide, such as its conformation, stability, and biological activity [].

Specific Research Applications

Beyond its general use in peptide synthesis, Boc-N-Me-Phe-OH finds application in various specific research areas:

  • Development of novel peptide therapeutics: Researchers can utilize Boc-N-Me-Phe-OH to synthesize peptides with potential therapeutic applications, such as antimicrobial agents, enzyme inhibitors, or hormone analogs []. The N-methylation introduced by this building block can contribute to the design of peptides with improved potency, selectivity, or metabolic stability [].
  • Protein structure and function studies: By incorporating Boc-N-Me-Phe-OH into specific locations within a peptide sequence, researchers can probe the role of different amino acid residues in protein folding, function, and interactions with other molecules []. The N-methylation can serve as a tool to study the impact of steric hindrance or changes in hydrophobicity on protein behavior.
  • Investigation of protein-protein interactions: Peptides containing Boc-N-Me-Phe-OH can be used as probes to study interactions between proteins. The N-methylation can be strategically placed to mimic specific binding sites or modify the affinity of the peptide for its target protein [].

Boc-N-Methyl-Phenylalanine, also known as N-Boc-N-methyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. Its chemical formula is C15H21NO4C_{15}H_{21}NO_{4} with a molecular weight of 279.33 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly utilized in peptide synthesis to prevent unwanted reactions during the formation of peptide bonds . The compound is characterized by its solubility in organic solvents and has a high gastrointestinal absorption rate, making it suitable for various biological applications .

Typical for amino acids and their derivatives:

  • Peptide Bond Formation: The Boc group allows for selective coupling reactions with other amino acids, facilitating the synthesis of peptides.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
  • Catalytic Hydrogenation: This compound can undergo hydrogenation reactions, which may be useful in modifying its structure for specific applications .

Boc-N-Methyl-Phenylalanine exhibits various biological activities:

  • Antioxidant Properties: It has been noted for its potential antioxidant effects, contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects: Some studies suggest that derivatives of phenylalanine can influence neurotransmitter levels, impacting mood and cognitive functions .
  • Role in Peptide Synthesis: As a building block in peptide synthesis, it plays a crucial role in developing biologically active peptides that can exhibit therapeutic effects.

The synthesis of Boc-N-Methyl-Phenylalanine typically involves:

  • Protection of the Amino Group: The amino group of methyl phenylalanine is protected using a tert-butyloxycarbonyl chloride in the presence of a base.
  • Methylation: The resulting compound undergoes methylation to introduce the methyl group at the nitrogen atom.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity levels suitable for research and application .

Boc-N-Methyl-Phenylalanine finds applications in several fields:

  • Peptide Synthesis: It is widely used as an intermediate in synthesizing peptides and proteins, especially in solid-phase peptide synthesis.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic properties, particularly in neuropharmacology.
  • Research Tool: It serves as a model compound in studies investigating amino acid behavior and reactivity .

Studies on the interactions involving Boc-N-Methyl-Phenylalanine have revealed:

  • Binding Affinity: Research indicates that this compound can interact with various receptors and enzymes, influencing biological pathways.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate biological responses, particularly in drug design and development .

Boc-N-Methyl-Phenylalanine shares structural characteristics with several similar compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
N-Boc-N-methyl-D-phenylalanine37553-65-41.00Directly related derivative
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid959581-21-60.94Different backbone structure
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid114359-37-40.94Variation in side chain
N-Boc-L-valine14312-83-90.92Another amino acid derivative used in peptide synthesis

The uniqueness of Boc-N-Methyl-Phenylalanine lies in its specific methyl substitution on the nitrogen atom and the presence of the Boc protecting group, which allows for versatile applications in organic synthesis and medicinal chemistry .

Boc-N-Me-Phe-OH is a chemically modified amino acid derivative widely used in peptide synthesis. Its systematic IUPAC name is (S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-phenylpropanoic acid, reflecting its stereochemistry and functional groups. The compound belongs to the class of N-alkylated amino acids, where the α-amino group of L-phenylalanine is substituted with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group.

The molecular formula C₁₅H₂₁NO₄ corresponds to a molecular weight of 279.33 g/mol. Its structure features a chiral center at the α-carbon, preserving the L-configuration of the parent phenylalanine. The Boc group (tert-butoxycarbonyl) protects the amine, while the methyl group introduces steric and electronic modifications that influence peptide backbone conformation.

Common synonyms include:

  • Boc-N-methyl-L-phenylalanine
  • N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine
  • Boc-Mephe-OH

The compound’s SMILES string, CN(C@@HC(O)=O)C(=O)OC(C)(C)C, encodes its stereochemistry and substitution pattern. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the carbamate group and the restricted rotation around the N–C bond due to N-methylation.

PropertyValueSource
Melting Point85–89°C
Specific Rotation−85° to −95° (c=1, methanol)
HPLC Purity≥98%

Historical Development in Peptide Chemistry

The development of Boc-N-Me-Phe-OH is intertwined with advancements in solid-phase peptide synthesis (SPPS). In the 1960s, Bruce Merrifield’s introduction of SPPS revolutionized peptide chemistry by enabling stepwise assembly on resin supports. Early SPPS relied on benzyloxycarbonyl (Cbz) groups, but their limitations in acidic conditions prompted the adoption of Boc protection.

The Boc group, first reported in 1957, offered superior stability during peptide elongation. Its acid-labile nature allowed selective deprotection using trifluoroacetic acid (TFA) without cleaving side-chain protecting groups. By the 1980s, Boc chemistry became the gold standard for synthesizing hydrophobic peptides and those requiring harsh deprotection conditions.

N-Methylation of amino acids emerged as a strategy to enhance peptide metabolic stability and modulate conformational flexibility. Boc-N-Me-Phe-OH’s synthesis, achieved via sodium hydride-mediated methylation of Boc-Phe-OH precursors, became feasible in the 1970s. This modification addressed challenges in synthesizing peptides prone to aggregation, such as β-amyloid fragments.

The compound’s utility expanded with the introduction of HF-based cleavage protocols, which enabled efficient resin detachment while preserving N-methylated residues. Today, Boc-N-Me-Phe-OH remains critical for synthesizing constrained peptides and peptidomimetics used in drug discovery.

Role in Modern Organic Synthesis

Boc-N-Me-Phe-OH serves dual roles in synthetic chemistry: as a building block for peptide assembly and as a template for studying steric effects in carbamate chemistry.

Peptide Synthesis Applications

In SPPS, the Boc group enables iterative deprotection-coupling cycles. Key advantages include:

  • Acid Stability: The Boc group resists cleavage by TFA, allowing sequential deprotection of Fmoc groups in hybrid synthesis strategies.
  • Compatibility with Hydrophobic Sequences: N-Methylation reduces intermolecular hydrogen bonding, mitigating aggregation during synthesis of β-sheet-rich peptides.
  • Orthogonal Protection: Boc can coexist with benzyl (Bzl)-based side-chain protections, enabling selective deprotection in multi-step syntheses.

A representative synthesis protocol involves:

  • Coupling Boc-N-Me-Phe-OH to a resin-bound peptide using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Deprotecting the Boc group with 50% TFA in dichloromethane.
  • Neutralizing with 5% diisopropylethylamine (DIEA) to regenerate the free amine.

Mechanistic Insights

The N-methyl group alters reaction kinetics and thermodynamics:

  • Reduced Racemization: Steric hindrance at the α-carbon suppresses base-induced epimerization during activation.
  • Enhanced Solubility: The hydrophobic Boc and methyl groups improve solubility in organic solvents like DMF and THF.

Comparative studies show that Boc-N-Me-Phe-OH undergoes AlCl₃-mediated deprotection 30% faster than non-methylated analogs, likely due to destabilization of the carbamate intermediate.

Table: Synthetic Applications of Boc-N-Me-Phe-OH

ApplicationKey BenefitExample
Conformationally constrained peptidesReduces backbone flexibilitySynthesis of cyclic RGD peptides
Peptidase-resistant analogsBlocks enzymatic cleavageHIV protease inhibitors
FoldamersEnforces helical or β-turn structuresβ-Hairpin mimetics

XLogP3

2.7

Dates

Modify: 2023-08-15

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